

S-methyl cysteine protecting group cleavage conditions

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Compound Focus: Fmoc-S-Methyl-L-Cysteine

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Common Cysteine Protecting Groups in Fmoc-SPPS

The table below summarizes key thiol-protecting groups, their deprotection conditions, and primary applications [1] [2] [3].

Protecting Group	Abbreviation	Deprotection Conditions	Key Features & Applications
Trityl	Trt	95% TFA with scavengers (e.g., TIS, EDT) [2] [4]	• Standard for free thiols. Cleaved during global deprotection. • Compatible with Fmoc/tBu strategy [3].
Tetrahydropyranyl	Thp	95% TFA [2]	• Acid-labile alternative to Trt. • Lower racemization during coupling, especially for C-terminal cysteine [2].
Acetamidomethyl	Acm	• Mercury(II) acetate [2] • Silver trifluoromethanesulfonate [2]	• Orthogonal to acid-labile groups. Stable to TFA. • Used for selective, sequential disulfide bond formation [1] [5].
tert-Butylthio	StBu	Reduction (e.g., DTT, β -mercaptoethanol) [1] [6]	• Orthogonal to acid-labile groups. • Can be difficult to remove on solid support [2].
Trimethoxyphenyl	STmp	5% DTT, 0.1M NMM in DMF [6] [2]	• Orthogonal to acid-labile groups. • Designed for fast and complete on-resin deprotection [6].
Methoxytrityl	Mmt	1% TFA in DCM [2] [3]	• Highly acid-labile. • Ideal for selective on-resin deprotection and disulfide formation while other groups (e.g., Trt, Dpm) remain intact [2] [7].

Key Experimental Protocols

Here are detailed methodologies for working with some of these protecting groups.

On-Resin Deprotection of Cys(STmp) for Disulfide Formation

This protocol is optimized for efficiency and automation compatibility [6].

- **Synthesize** the linear peptide sequence on solid support using standard Fmoc-SPPS protocols and Fmoc-Cys(STmp)-OH.
- **Prepare Deprotection Solution:** 5% (v/v) DTT (1,4-Dithiothreitol) in DMF, made slightly basic with 0.1 M N-methylmorpholine (NMM).
- **Deprotection:** Add the deprotection solution to the peptidyl-resin (e.g., 3 mL per 50 mg of resin). Gently agitate the mixture at room temperature for **5 minutes**.
- **Wash:** Thoroughly wash the resin with DMF to remove the deprotection solution and by-products.
- **Oxidation:** To form the disulfide bond, treat the resin with an oxidizing agent such as N-chlorosuccinimide (NCS) in DMF. The specific concentration and time may require optimization.
- **Cleavage:** Cleave the peptide from the resin using a standard TFA-based cocktail containing appropriate scavengers.

Deprotection of Cys(Acm) Groups in Solution

The Acm group is stable to TFA and requires specific reagents for removal, enabling orthogonal disulfide bond formation [2].

Method 1: Using Mercury(II) Acetate

- **CAUTION:** Mercury salts are highly toxic and corrosive. Perform all steps in an efficient fume hood with appropriate personal protective equipment (PPE) [2].
 - Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
 - Adjust the pH of the solution to 4.0 carefully using glacial acetic acid or aqueous ammonia.
 - Add 10 equivalents of mercury(II) acetate per Acm group and readjust the pH to 4.0. Stir the mixture gently at room temperature under a nitrogen atmosphere for 1-3 hours.
 - Add 20 equivalents of β -mercaptoethanol per Acm group to sequester mercury and leave the mixture for 5 hours.
 - Remove the precipitate by centrifugation and desalt the supernatant via HPLC.

Method 2: Using Silver Trifluoromethanesulfonate

- **CAUTION:** Silver salts are toxic and corrosive. Use an efficient fume hood and proper PPE [2].
 - Dissolve the (Acm)-peptide in TFA/anisole (99:1 v/v) at a concentration of ~1 mg/mL.
 - Add 100 equivalents of silver trifluoromethanesulfonate per Acm group and stir the reaction at 4°C for 2 hours.
 - Precipitate the peptide silver salt with cold diethyl ether and isolate it by centrifugation.
 - Treat the pellet with 40 equivalents of DTT in 1M acetic acid for 3 hours at 25°C to liberate the free thiol.
 - Centrifuge the mixture and desalt the supernatant by HPLC.

Troubleshooting Common Issues

Here are answers to specific FAQs that address common experimental challenges.

Q1: Why is my crude peptide containing multiple Cys(Trt) residues so impure after cleavage? A: The trityl (Trt) cation formed during TFA cleavage can re-attach to the deprotected thiol, leading to incomplete deprotection and side products [2]. To solve this:

- **Ensure your cleavage cocktail contains efficient carbocation scavengers** like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT). TIS is particularly effective at irreversibly quenching the trityl cation [2].
- **Use a sufficient volume of cleavage cocktail** (e.g., 30 mL per 0.5 mmol of peptide) and increase the concentration of EDT if the peptide has many Cys residues and t-butyl protecting groups [2].

Q2: What is the role of scavengers like EDT in the cleavage of Cys-containing peptides? A: EDT serves two critical roles:

- It acts as a **carbocation scavenger**, preventing the reattachment of acid-labile protecting groups (like Trt) to the deprotected cysteine thiol [2].
- It is a **reducing agent** that maintains the cysteine side chains in a reduced (free thiol) state, preventing oxidation to disulfides or various sulfonic acids (sulfenic, sulfinic, sulfonic) during cleavage [4]. Omitting EDT can lead to a complex mixture of oxidation products that are difficult to separate [4].

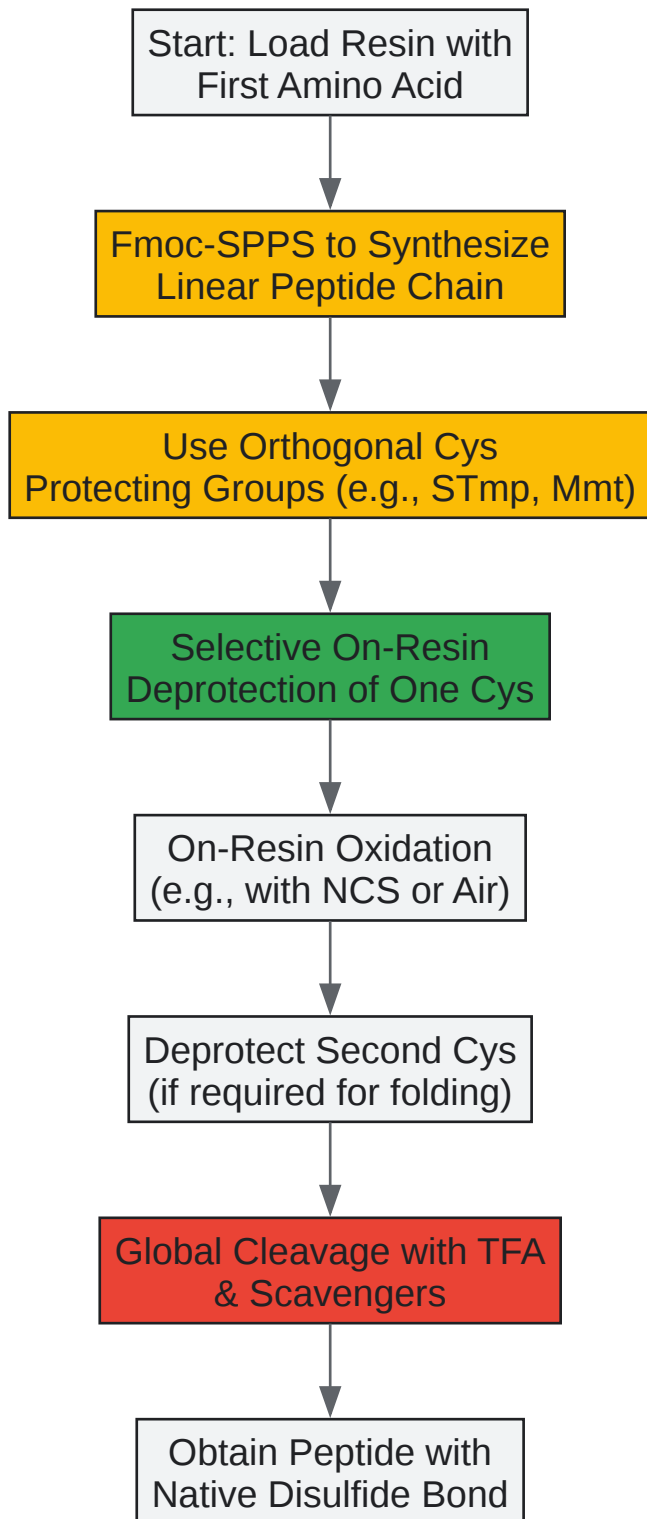
Q3: How can I minimize racemization when coupling cysteine derivatives? A: Cysteine derivatives are particularly prone to base-catalyzed racemization during activation and coupling [5]. To minimize this:

- **Avoid strong base-mediated coupling methods** like HBTU/DIPEA, especially with microwave heating [2].

- **Use coupling conditions that are acidic or neutral.** Recommended methods include:
 - Preformed symmetrical anhydrides.
 - Coupling with DIPCDI (Diisopropylcarbodiimide) in combination with HOBt or Oxyma Pure [2].
- **Consider using Fmoc-Cys(Thp)-OH**, which has been shown to result in significantly lower racemization compared to Fmoc-Cys(Trt)-OH, especially for C-terminal cysteine residues [2].

Workflow for On-Resin Disulfide Bond Formation

The diagram below illustrates a general workflow for forming a disulfide bond while the peptide is still attached to the resin, using orthogonal protecting groups like STmp or Mmt.



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